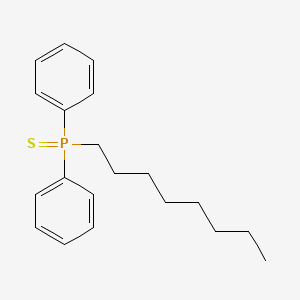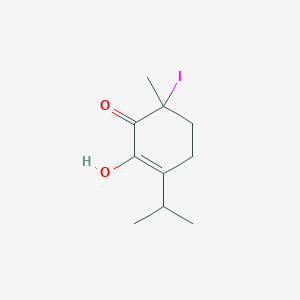
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, iodo, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one typically involves the iodination of a suitable precursor, such as 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one. The iodination can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.
Reduction: Formation of 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.
Substitution: Formation of 2-Hydroxy-6-substituted-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.
Scientific Research Applications
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodo group can enhance its reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one: Lacks the iodo group, resulting in different reactivity and applications.
2-Hydroxy-6-chloro-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one: Similar structure but with a chloro group instead of an iodo group, leading to different chemical properties.
2-Hydroxy-6-bromo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one:
Uniqueness
The presence of the iodo group in 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one makes it unique compared to its analogs with other halogen substituents. The iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and potential drug development.
Properties
CAS No. |
110364-40-4 |
|---|---|
Molecular Formula |
C10H15IO2 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
2-hydroxy-6-iodo-6-methyl-3-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15IO2/c1-6(2)7-4-5-10(3,11)9(13)8(7)12/h6,12H,4-5H2,1-3H3 |
InChI Key |
FDTHIYVWIMXSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)C(CC1)(C)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


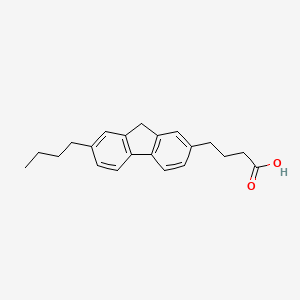
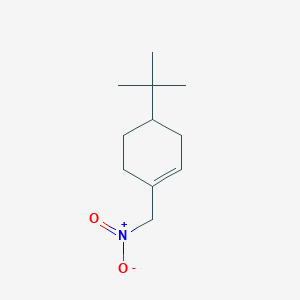
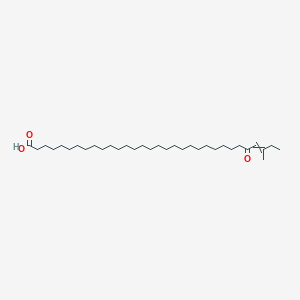

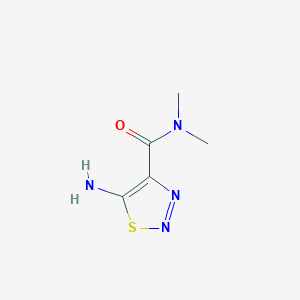
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
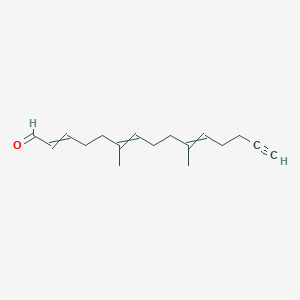
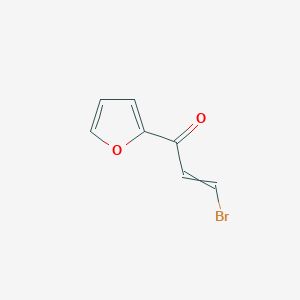
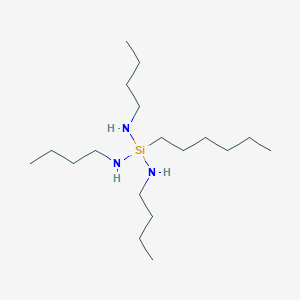
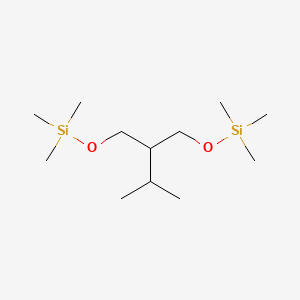
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

